molecular formula C9H16 B14726688 Bicyclo[6.1.0]nonane CAS No. 39124-79-3

Bicyclo[6.1.0]nonane

Cat. No.: B14726688
CAS No.: 39124-79-3
M. Wt: 124.22 g/mol
InChI Key: FYECUAIUGWFPJF-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nonane is a bicyclic hydrocarbon with the molecular formula C₉H₁₆. It is characterized by its unique structure, which consists of two fused rings sharing two carbon atoms, known as bridgehead carbons. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[6.1.0]nonane can be synthesized through various methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 1,6-heptadiene in the presence of a catalyst can yield this compound.

    Photochemical Reactions: Another method involves the photochemical cyclization of suitable dienes. This process typically requires ultraviolet light and a photosensitizer to facilitate the reaction.

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[6.1.0]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the bicyclic structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Chlorine or bromine gas, often in the presence of light or a catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Bicyclo[6.1.0]nonane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying ring strain and reactivity in bicyclic systems.

    Biology: Derivatives of this compound are used in the synthesis of biologically active molecules.

    Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: this compound and its derivatives are used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of bicyclo[6.1.0]nonane involves its interaction with various molecular targets and pathways. Due to its strained ring system, the compound exhibits high reactivity, making it a useful intermediate in chemical reactions. The specific pathways and targets depend on the nature of the derivatives and the reactions they undergo.

Comparison with Similar Compounds

    Bicyclo[4.3.0]nonane: Another bicyclic compound with a different ring structure, used in similar applications.

    Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.

Uniqueness: Bicyclo[6.1.0]nonane is unique due to its larger ring size and the specific strain associated with its structure. This strain influences its reactivity and makes it a valuable compound for studying ring strain and developing new chemical reactions.

Properties

CAS No.

39124-79-3

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[6.1.0]nonane

InChI

InChI=1S/C9H16/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-7H2

InChI Key

FYECUAIUGWFPJF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2CC2CC1

Origin of Product

United States

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